2-(3-Formylphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

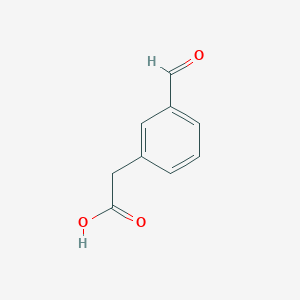

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-formylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAJOXWTCPIEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34956-29-1 | |

| Record name | 2-(3-formylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Formylphenyl)acetic acid (CAS: 34956-29-1): Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(3-Formylphenyl)acetic acid, a key bifunctional building block in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis with mechanistic rationale, robust analytical characterization, and its strategic applications, particularly in the construction of complex Active Pharmaceutical Ingredients (APIs).

Compound Identification and Physicochemical Properties

This compound is an aromatic compound possessing both a carboxylic acid and an aldehyde functional group. This unique meta-substitution pattern makes it a versatile intermediate for introducing a formylphenyl acetic acid moiety into larger molecules.

Below is the chemical structure of this compound, rendered using Graphviz.

Caption: Figure 1. Chemical Structure of this compound

Quantitative data and key identifiers for the compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 34956-29-1 | [1][2][3] |

| Molecular Formula | C₉H₈O₃ | [2][3] |

| Molecular Weight | 164.16 g/mol | [1][4][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 92-94 °C | [4] |

| Boiling Point | 340.0 ± 25.0 °C (Predicted) | [4] |

| pKa | 4.19 ± 0.10 (Predicted) | [4] |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [4] |

| SMILES | O=C(O)CC1=CC=CC(C=O)=C1 | [2] |

Synthesis and Mechanistic Insights

A common and effective route for the synthesis of this compound starts from the readily available precursor, 2-(m-tolyl)acetic acid. This multi-step process leverages classic organic reactions, each chosen for its specific and reliable transformation.

Caption: Figure 2. Synthetic workflow from 2-(m-tolyl)acetic acid.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established literature procedures.[6]

Step 1: Synthesis of 3-(Bromomethyl)phenylacetic acid (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(m-tolyl)acetic acid in chloroform.

-

Radical Initiation: Add N-bromosuccinimide (NBS).

-

Causality Explanation: NBS is the reagent of choice for benzylic bromination. Under reflux conditions, radical initiators (often present as impurities or added, e.g., AIBN) generate a bromine radical. This radical selectively abstracts a hydrogen atom from the benzylic methyl group, which is the most labile C-H bond due to resonance stabilization of the resulting benzylic radical. This ensures the reaction occurs at the desired methyl group and not on the aromatic ring.

-

-

Reaction: Heat the mixture to reflux for 8 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, remove the solvent under reduced pressure. The resulting crude 3-(bromomethyl)phenylacetic acid is typically used in the next step without extensive purification.

Step 2: Synthesis of this compound (Final Product)

-

Sommelet Reaction Setup: Dissolve the crude intermediate from Step 1 in a 1:1 mixture of ethanol and water. Add hexamethylenetetramine (hexamine).

-

Causality Explanation: This is the core of the Sommelet reaction. The benzylic bromide is a good electrophile and reacts with hexamine, a nucleophile, via an Sₙ2 reaction to form a stable quaternary ammonium salt. This salt is key as it prevents side reactions like dimerization and is the direct precursor to the aldehyde.

-

-

Salt Formation: Heat the mixture to reflux for 4 hours to ensure complete formation of the hexaminium salt.

-

Hydrolysis: While maintaining reflux, cautiously and slowly add concentrated hydrochloric acid. Continue to reflux for an additional 30 minutes.

-

Causality Explanation: The acidic aqueous conditions hydrolyze the hexaminium salt. The complex mechanism involves the release of the benzylamine moiety, which is further hydrolyzed to the corresponding aldehyde, ammonia, and formaldehyde. This method is advantageous as it provides a mild route to the aldehyde, avoiding over-oxidation to the carboxylic acid which can occur with stronger oxidizing agents.

-

-

Purification:

-

Cool the reaction to room temperature and perform a liquid-liquid extraction with water and dichloromethane.

-

Dissolve the residue from the organic phase in a saturated aqueous solution of sodium bicarbonate. This deprotonates the carboxylic acid, moving the desired product into the aqueous phase as a salt.

-

Wash the aqueous phase with dichloromethane to remove any non-acidic organic impurities.

-

Acidify the aqueous phase with 2M HCl to a pH < 2. This re-protonates the carboxylate, causing the final product to precipitate or become extractable.

-

Extract the product into dichloromethane, dry the combined organic layers, and remove the solvent in vacuo to yield this compound as an off-white solid.[6] A typical yield for this process is around 62%.[6]

-

Analytical Characterization

Rigorous analytical validation is crucial to confirm the identity and purity of the synthesized compound. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides an unambiguous structural confirmation.

| Technique | Data | Interpretation | Source |

| ¹H NMR | (400 MHz, CDCl₃): δ 10.01 (s, 1H), 7.84-7.79 (m, 2H), 7.60-7.48 (m, 2H), 3.75 (s, 2H) | δ 10.01: Singlet for the highly deshielded aldehyde proton (CHO).δ 7.84-7.48: Multiplets characteristic of the protons on the meta-substituted benzene ring.δ 3.75: Singlet for the two benzylic protons of the acetic acid methylene group (CH₂). | [6] |

| LCMS | [M+H]⁺ = 165 | The mass-to-charge ratio corresponds to the protonated molecule (C₉H₈O₃ + H⁺), confirming the molecular weight of 164.16 g/mol . | [6] |

The combination of these spectral features provides a unique fingerprint for this compound, serving as a self-validating system for its identity. The distinct chemical shift of the aldehyde proton, the singlet for the methylene protons, and the correct molecular ion peak are all necessary and sufficient for structural confirmation.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, allowing for orthogonal chemical transformations. The carboxylic acid can undergo esterification or amidation, while the aldehyde is available for reactions such as reductive amination, Wittig reactions, or the formation of heterocycles.

-

Pharmaceutical Intermediate: It is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[5] Its structure is often incorporated into larger, more complex APIs where an aromatic core with specific exit vectors is required.[5]

-

Protein Degrader Building Block: Notably, this compound is classified as a building block for protein degraders.[1] In the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules are required to simultaneously bind to a target protein and an E3 ubiquitin ligase. The aldehyde and carboxylic acid handles on this molecule provide ideal points for linking to other parts of the PROTAC scaffold.

Caption: Figure 3. Logical role as a core scaffold in complex molecules.

-

Heterocycle Synthesis: The aldehyde functionality is a key precursor for condensation reactions with amines, hydrazines, or hydroxylamines to construct a wide variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Safety and Handling

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Storage | Store in a freezer under an inert atmosphere (-20°C). | [4] |

References

- 1. calpaclab.com [calpaclab.com]

- 2. appchemical.com [appchemical.com]

- 3. Synthonix, Inc > 34956-29-1 | this compound [synthonix.com]

- 4. (3-ForMyl-phenyl)-acetic acid | 34956-29-1 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 2-(3-Formylphenyl)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

2-(3-Formylphenyl)acetic acid is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Possessing both a reactive aldehyde and a carboxylic acid moiety on a phenylacetic acid scaffold, it serves as a versatile building block for the construction of complex molecular architectures and compound libraries. This guide provides an in-depth technical overview of its core properties, a validated synthetic protocol, detailed characterization data, and a discussion of its reactivity and applications, particularly within the context of drug development.

Introduction

This compound (CAS No: 34956-29-1) is a key organic intermediate whose value lies in its orthogonal functional groups. The carboxylic acid provides a handle for amide bond formation, esterification, or salt formation, while the meta-substituted aldehyde is a versatile electrophile for reactions such as reductive amination, Wittig reactions, and the formation of various heterocycles. This dual reactivity makes it a valuable starting material for synthesizing diverse molecular scaffolds, which is a critical activity in modern drug discovery programs for exploring structure-activity relationships (SAR). Its utility is particularly noted in the synthesis of pharmaceuticals, fine chemicals, and as a building block for protein degraders.

Physicochemical and Spectroscopic Properties

A precise understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis and research. The key identifiers and physicochemical data for this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| CAS Number | 34956-29-1 | |

| Canonical SMILES | C1=CC(=CC(=C1)C=O)CC(=O)O | |

| InChIKey | IQAJOXWTCPIEQQ-UHFFFAOYSA-N | |

| Purity (Typical) | ≥97% |

| Appearance | Off-white solid | |

Synthesis and Purification Protocol

The synthesis of this compound can be reliably achieved from 2-(m-tolyl)acetic acid via a two-step process involving radical bromination followed by a Sommelet reaction. This method is advantageous as it utilizes commercially available starting materials and well-established chemical transformations.

Causality of Experimental Choices

-

Bromination: N-Bromosuccinimide (NBS) is selected as the bromine source for benzylic bromination. The reaction is initiated by a radical initiator (often benzoyl peroxide or AIBN, though refluxing alone can suffice) to selectively brominate the methyl group over the aromatic ring. Chloroform serves as an inert solvent.

-

Sommelet Reaction: The crude benzylic bromide is treated with hexamethylenetetramine (HMTA). HMTA forms a quaternary ammonium salt, which upon acidic hydrolysis, controllably oxidizes the benzylic position to an aldehyde. This is a classic and reliable method for this specific transformation.

-

Work-up and Purification: The work-up procedure is designed to separate the acidic product from neutral or basic impurities. Extraction into a basic aqueous solution (sodium bicarbonate) isolates the carboxylate salt. Subsequent acidification precipitates the desired product, which can then be collected.

Step-by-Step Synthesis Protocol

-

Benzylic Bromination: To a solution of 2-(m-tolyl)acetic acid in chloroform, add N-Bromosuccinimide. Heat the mixture to reflux for 8 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Sommelet Aldehyde Synthesis: Dissolve the crude residue from Step 1 in a 1:1 mixture of ethanol and water. Add hexamethylenetetramine and heat the mixture to reflux for 4 hours.

-

Hydrolysis: While maintaining reflux, cautiously add concentrated hydrochloric acid to the reaction mixture. Continue refluxing for an additional 30 minutes.

-

Extraction and Isolation: Cool the reaction to room temperature. Remove the ethanol in vacuo. Partition the remaining aqueous residue between water and dichloromethane. Adjust the pH of the aqueous layer to >8 with saturated sodium bicarbonate solution and wash with dichloromethane to remove any non-acidic impurities.

-

Precipitation and Purification: Acidify the aqueous phase to a pH < 2 using 2M hydrochloric acid. The product will precipitate as a solid. Extract the acidified aqueous phase with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an off-white solid.

Synthesis Workflow Diagram

An In-Depth Technical Guide to the Starting Materials for 2-(3-Formylphenyl)acetic Acid

Introduction: Strategic Importance of 2-(3-Formylphenyl)acetic Acid

This compound is a bifunctional aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and an aldehyde group at the meta-position, makes it a highly versatile building block.[1] The aldehyde serves as a handle for forming Schiff bases, reductive aminations, or participating in various condensation and cyclization reactions, while the carboxylic acid provides a site for amide bond formation, esterification, or salt formation. This dual reactivity is frequently exploited in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]

The selection of a synthetic route, and therefore the choice of starting materials, is the most critical decision in the preparation of this key intermediate. This decision is governed by a multifactorial analysis that includes starting material cost and availability, overall yield, scalability, safety profile, and the environmental impact of the synthetic sequence. This guide provides a detailed examination of the principal synthetic strategies, offering field-proven insights into the causality behind experimental choices and presenting robust, validated protocols.

Section 1: Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from two primary retrosynthetic perspectives:

-

Side-Chain Functionalization: Beginning with a molecule that already contains the C2-acetic acid (or a precursor) moiety and subsequently introducing or unmasking the C1-formyl group.

-

Side-Chain Construction: Starting with a 3-substituted benzaldehyde and constructing the acetic acid side chain.

Each strategy offers distinct advantages and challenges, dictating the selection of starting materials and the sequence of chemical transformations.

Figure 1: High-level retrosynthetic strategies for this compound.

Section 2: Synthesis via Side-Chain Functionalization of Phenylacetic Acid Derivatives

This strategy is often favored when substituted phenylacetic acids are readily available and cost-effective. The primary challenge lies in the selective oxidation of a methyl group or the conversion of a benzylic halide to an aldehyde without affecting the acetic acid moiety.

Route 1: Oxidation of 2-(m-tolyl)acetic acid

The most direct approach involves the oxidation of the methyl group of 2-(m-tolyl)acetic acid. However, achieving selective oxidation to the aldehyde stage without over-oxidation to the carboxylic acid can be challenging. A robust and frequently employed method circumvents this by proceeding through a benzylic bromination followed by a Sommelet reaction.

Causality and Mechanism:

-

Benzylic Bromination: The synthesis initiates with the free-radical bromination of 2-(m-tolyl)acetic acid using N-bromosuccinimide (NBS). The reaction is typically initiated by a radical initiator like AIBN or by UV light. The benzylic position is preferentially halogenated due to the stability of the resulting benzylic radical.

-

Sommelet Reaction: The intermediate, 2-(3-(bromomethyl)phenyl)acetic acid, is then converted to the target aldehyde via the Sommelet reaction.[2][3] This classic named reaction involves the reaction of the benzyl halide with hexamethylenetetramine (hexamine).[2] The halide first forms a quaternary ammonium salt with hexamine.[2][3] Subsequent hydrolysis in acidic conditions facilitates an intramolecular hydride transfer, ultimately leading to the formation of the aldehyde and ammonia.[2][4] This method is advantageous because hexamine is an inexpensive, stable, and easy-to-handle reagent.

Figure 2: Workflow for the synthesis of this compound from 2-(m-tolyl)acetic acid.

Detailed Experimental Protocol: Sommelet Reaction Route

This protocol is adapted from established procedures for the synthesis of aromatic aldehydes.[5][6]

Part A: Synthesis of 2-(3-(Bromomethyl)phenyl)acetic acid

-

To a solution of 2-(m-tolyl)acetic acid in a suitable solvent like chloroform or carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents).

-

Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux for 8 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield the crude 2-(3-(bromomethyl)phenyl)acetic acid, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

-

Dissolve the crude 2-(3-(bromomethyl)phenyl)acetic acid (1.0 eq) in a 1:1 mixture of ethanol and water.[5]

-

Add hexamethylenetetramine (2.7 equivalents) to the solution.[5]

-

Heat the mixture to reflux for 4 hours. The formation of the quaternary ammonium salt will occur.[5]

-

While maintaining reflux, cautiously add concentrated hydrochloric acid.[5]

-

Continue heating at reflux for an additional 30 minutes to ensure complete hydrolysis.[5]

-

Cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction. Add water and dichloromethane. Separate the organic phase.[5]

-

Wash the aqueous phase with dichloromethane.

-

To purify, dissolve the crude product in a saturated aqueous solution of sodium bicarbonate. This converts the carboxylic acid to its water-soluble sodium salt, allowing for the removal of non-acidic organic impurities by washing with dichloromethane.[5]

-

Acidify the aqueous phase with 2M hydrochloric acid to a pH < 2, which will precipitate the product.[5]

-

Extract the acidified aqueous phase with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to afford this compound as a solid.[5]

| Parameter | Value | Reference |

| Starting Material | 2-(m-tolyl)acetic acid | [5] |

| Key Reagents | NBS, Hexamethylenetetramine, HCl | [5] |

| Overall Yield | ~62-72% | [5] |

| Purity | >95% after workup | [5] |

| Scale | Laboratory (gram scale) | [5] |

Section 3: Synthesis via Side-Chain Construction on Benzaldehyde Derivatives

This approach is advantageous when substituted benzaldehydes are more accessible or economical than the corresponding phenylacetic acids. The key is the efficient construction of the acetic acid side chain.

Route 2: From 3-Methylbenzaldehyde via the Willgerodt-Kindler Reaction

While less direct, this route is a powerful example of carbonyl group migration and oxidation. The Willgerodt-Kindler reaction transforms an aryl alkyl ketone (or in this case, a precursor) into a terminal thioamide, which can then be hydrolyzed to the carboxylic acid.[7][8][9]

Causality and Mechanism:

-

Initial Transformation: The starting material, 3-methylbenzaldehyde, would first need to be converted to 3-methylacetophenone, for instance, via Grignard reaction with methylmagnesium bromide followed by oxidation.

-

Willgerodt-Kindler Reaction: The 3-methylacetophenone is then treated with elemental sulfur and a secondary amine, typically morpholine.[7][9] The reaction proceeds through the formation of an enamine, which attacks sulfur.[7][8] A series of complex rearrangements and oxidations effectively migrates the carbonyl functional group to the terminal position of the alkyl chain, yielding a thioamide (in this case, 2-(3-formylphenyl)-N-morpholinothioacetamide).[7]

-

Hydrolysis: The resulting thioamide is then subjected to vigorous acidic or basic hydrolysis to yield the final carboxylic acid product, this compound.

This route is often utilized for its robustness and tolerance of various functional groups, although the conditions can be harsh.[10] Modern protocols often employ microwave heating to accelerate the reaction and improve yields.[10]

Route 3: From 3-Bromobenzaldehyde via Palladium-Catalyzed Cross-Coupling

For a more modern and modular approach, palladium-catalyzed cross-coupling reactions provide an excellent method for constructing the C-C bond of the acetic acid side chain. A Suzuki coupling is a prominent example.

Causality and Mechanism:

-

Starting Materials: This synthesis begins with 3-bromobenzaldehyde and a suitable coupling partner for the acetic acid moiety, such as a boronic ester of ethyl acetate (e.g., ethyl 2-(pinacolato)boronate) or by coupling with ethyl bromoacetate.[11]

-

Suzuki Coupling: The reaction is catalyzed by a palladium(0) complex with an appropriate phosphine ligand. The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronic ester, and reductive elimination to form the new C(sp²)-C(sp³) bond, yielding ethyl 2-(3-formylphenyl)acetate.[11] The choice of base (e.g., K₂CO₃, K₃PO₄) is crucial for the efficiency of the transmetalation step.[11]

-

Ester Hydrolysis: The final step is a simple saponification of the ethyl ester using a base like sodium hydroxide or potassium hydroxide, followed by acidic workup to yield the target carboxylic acid.

This route offers high functional group tolerance and generally proceeds under milder conditions than the Willgerodt-Kindler reaction, making it highly attractive for complex molecule synthesis.

Figure 3: Workflow for Suzuki coupling route from 3-bromobenzaldehyde.

Section 4: Comparative Analysis and Conclusion

The optimal choice of starting material and synthetic route depends heavily on project-specific constraints.

| Route | Starting Material | Key Advantages | Key Disadvantages | Best Suited For |

| 1. Sommelet | 2-(m-tolyl)acetic acid | Uses inexpensive reagents; well-established procedure. | Multi-step; involves handling a lachrymatory benzylic bromide. | Large-scale, cost-driven synthesis. |

| 2. Willgerodt-Kindler | 3-Methylbenzaldehyde | Robust reaction; tolerant of many functional groups. | Harsh reaction conditions (high temp); often requires an extra step to install the acetyl group. | Cases where other methods fail or for specific substrate scopes. |

| 3. Suzuki Coupling | 3-Bromobenzaldehyde | Mild conditions; high functional group tolerance; modular. | Palladium catalysts can be expensive; requires specialized coupling partners. | Medicinal chemistry, rapid analog synthesis, and complex targets. |

As a Senior Application Scientist, my recommendation for general laboratory-scale synthesis, particularly within a drug discovery context, would be the Suzuki coupling route (Route 3) . Its modularity and mild conditions allow for rapid synthesis of analogs and are highly compatible with the sensitive functional groups often present in pharmaceutical intermediates. For large-scale, process chemistry applications where cost is the primary driver, the Sommelet reaction route (Route 1) from 2-(m-tolyl)acetic acid remains a highly viable and economical choice, provided that safety and handling protocols for the benzylic bromide intermediate are properly implemented. Understanding the causality behind each synthetic choice empowers researchers to select the most efficient, cost-effective, and robust pathway for producing the valuable building block, this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(4-Formylphenyl)acetic acid | 34841-47-9 [chemicalbook.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. inventivapharma.com [inventivapharma.com]

A Senior Application Scientist's Guide to 2-(3-Formylphenyl)acetic Acid in Modern Organic Synthesis

Abstract

2-(3-Formylphenyl)acetic acid (CAS No. 34956-29-1) has emerged as a uniquely versatile and powerful building block in contemporary organic synthesis.[1][2][3] Its structure, featuring both an aldehyde and a carboxylic acid moiety on a phenylacetic acid scaffold, offers two distinct and highly valuable points for chemical modification. This bifunctionality is not merely an additive feature; the specific meta substitution pattern preorganizes the molecule for a range of classical and novel transformations, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of its core applications, focusing on its utility in multicomponent reactions, the synthesis of key heterocyclic scaffolds, and the formation of intricate lactone systems. We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and offer insights into the causal factors driving reaction outcomes, thereby equipping researchers and drug development professionals with the knowledge to effectively leverage this reagent in their synthetic campaigns.

Core Molecular Architecture and Reactivity Profile

At its core, this compound is a bifunctional aromatic compound with a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1][2][3][4] The strategic placement of the formyl (-CHO) and carboxymethyl (-CH₂COOH) groups dictates its synthetic potential. These two functional groups can react independently or in concert, opening avenues for both linear and convergent synthetic strategies.

-

The Aldehyde Moiety: A classic electrophilic center, the formyl group is a linchpin for reactions such as imine/iminium ion formation, condensation reactions (e.g., Knoevenagel, aldol), and reductive aminations.[1][5] This makes it an ideal entry point for introducing nitrogen-containing substituents and initiating cyclization cascades.

-

The Acetic Acid Moiety: This group provides a nucleophilic carboxylate and an acidic proton. It is readily converted into esters, amides, or acid chlorides. Crucially, it serves as the "acid" component in multicomponent reactions and as an intramolecular nucleophile for constructing lactones.[1][5]

The interplay between these two groups allows for the streamlined synthesis of complex structures that would otherwise require lengthy, multi-step sequences.

Application in Multicomponent Reactions: The Ugi Reaction

Multicomponent reactions (MCRs) are paragons of synthetic efficiency, and the Ugi four-component reaction (U-4CR) is a cornerstone of this field.[6] It classically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino carboxamides, which are valuable peptidomimetics.[6][7] this compound is an exceptional substrate for the U-4CR as it can serve as the source for both the aldehyde and carboxylic acid components.

This dual role enables intramolecular Ugi reactions or serves as a rigid scaffold to which the amine and isocyanide components are appended. The reaction proceeds via the initial formation of an imine between the aldehyde and the amine, which is then protonated by the carboxylic acid to form an iminium ion.[7] This electrophilic intermediate is trapped by the nucleophilic isocyanide, followed by an intramolecular attack by the carboxylate. A final, irreversible Mumm rearrangement yields the stable bis-amide product.[7]

Exemplary Protocol: Ugi Four-Component Reaction

Objective: To synthesize a complex peptidomimetic scaffold in a single step.

Methodology:

-

To a solution of this compound (1.0 eq) in methanol (0.5 M) is added the primary amine (e.g., benzylamine, 1.0 eq). The mixture is stirred at room temperature for 20 minutes.

-

Causality: This initial step allows for the pre-formation of the imine in solution, which is a key intermediate. Methanol is an excellent solvent for Ugi reactions as it effectively solvates the ionic intermediates.[7]

-

-

The isocyanide (e.g., tert-butyl isocyanide, 1.05 eq) is added to the reaction mixture in one portion.

-

Causality: The isocyanide is the final component added. Its addition is often exothermic and drives the reaction forward.[7] A slight excess ensures complete consumption of the iminium intermediate.

-

-

The reaction is stirred at room temperature for 24 hours and monitored by TLC or LC-MS.

-

Trustworthiness: The reaction is typically complete within minutes to hours, but allowing it to proceed for 24 hours ensures high conversion for a wide range of substrates.[7]

-

-

Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Heterocycle Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that transforms a β-arylethylamine and an aldehyde into a tetrahydroisoquinoline or related heterocyclic system.[8][9][10] This scaffold is a privileged structure in a vast number of alkaloids and pharmaceutical agents. The aldehyde group of this compound serves as the electrophilic partner in this transformation.

The reaction mechanism begins with the condensation of the β-arylethylamine with the aldehyde to form a Schiff base.[10] Under acidic conditions, this Schiff base is protonated to generate a highly electrophilic iminium ion. This ion is then attacked by the electron-rich aryl ring of the β-arylethylamine (typically at the position ortho to the ethylamine substituent) in an intramolecular electrophilic aromatic substitution.[11] Subsequent deprotonation re-aromatizes the ring system, yielding the final tetrahydroisoquinoline product. The acetic acid moiety remains intact, providing a valuable synthetic handle for further diversification.

Exemplary Protocol: Synthesis of a Tetrahydroisoquinoline-3-carboxylic Acid Derivative

Objective: To construct a substituted tetrahydroisoquinoline scaffold bearing a carboxylic acid handle.

Methodology:

-

A solution of this compound (1.0 eq) and a β-arylethylamine (e.g., tryptamine, 1.0 eq) in toluene (0.2 M) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Trifluoroacetic acid (TFA, 0.2 eq) is added as a catalyst.

-

Causality: Strong acids like TFA or HCl are required to catalyze both the initial imine formation (via dehydration) and the subsequent cyclization by ensuring the formation of the reactive iminium ion.[8][9] The Dean-Stark trap efficiently removes the water byproduct, driving the initial condensation equilibrium forward.

-

-

The reaction mixture is heated to reflux for 12 hours. The reaction progress is monitored by LC-MS.

-

After cooling to room temperature, the reaction mixture is concentrated in vacuo.

-

The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. The aqueous layer is then acidified to pH ~4 and extracted with ethyl acetate.

-

Trustworthiness: This workup procedure ensures that the product, which contains a carboxylic acid, is partitioned into the organic phase for isolation while removing non-acidic impurities.

-

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product, which is then purified by crystallization or column chromatography.

Synthesis of Isochromanones (Dihydroisocoumarins)

The molecular framework of this compound is perfectly pre-organized for intramolecular cyclization to form isochromanones, which are benzo-fused δ-lactones. This structural motif is present in numerous natural products and bioactive molecules. The synthesis typically involves a transformation of the aldehyde that facilitates a subsequent attack by the carboxylic acid.

One efficient strategy is an intramolecular aldol-type cascade reaction. In a reported asymmetric synthesis, a carboxylic oxonium ylide is generated in situ from the acetic acid moiety and an α-diazoketone in the presence of a rhodium catalyst.[12][13] This ylide is then trapped by the proximate aldehyde group in an intramolecular aldol cyclization, forming the isochromanone ring with high stereocontrol when a chiral Lewis acid is used as a co-catalyst.[12][13] This elegant cascade bypasses the need for a separate reduction-lactonization sequence.

Data Summary: Asymmetric Isochromanone Synthesis

The following table summarizes data adapted from an asymmetric synthesis of isochromanone derivatives, highlighting the efficiency of cascade reactions starting from precursors related to this compound.[13]

| Entry | Diazoketone Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 75 | 99 |

| 2 | 4-Methoxyphenyl | 72 | 99 |

| 3 | 4-Chlorophenyl | 80 | 98 |

| 4 | 2-Naphthyl | 71 | 95 |

| 5 | 2-Furanyl | 65 | 94 |

Data represents typical outcomes for cascade reactions forming complex isochromanones.[13]

Conceptual Protocol: Reductive Lactonization

Objective: To synthesize a simple isochromanone via a two-step, one-pot reduction and cyclization.

Methodology:

-

This compound (1.0 eq) is dissolved in a suitable solvent like THF or methanol (0.5 M) and cooled to 0 °C in an ice bath.

-

Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 15 minutes.

-

Causality: NaBH₄ is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the carboxylic acid. The reaction is performed at 0 °C to control the rate of reduction and minimize side reactions.

-

-

The reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature for an additional hour. Progress is monitored by TLC to confirm the consumption of the starting material.

-

Once the reduction is complete, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq) is added directly to the reaction mixture.

-

The mixture is heated to reflux to effect intramolecular esterification (lactonization).

-

Causality: The acid catalyst protonates the carboxylic acid, making it a better electrophile for the intramolecular attack by the newly formed hydroxyl group, leading to the formation of the stable six-membered lactone ring.

-

-

After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The resulting isochromanone is purified by column chromatography.

Conclusion

This compound is far more than a simple bifunctional reagent; it is a sophisticated building block engineered for synthetic efficiency. Its strategically placed reactive handles enable access to diverse and valuable molecular scaffolds through some of modern organic chemistry's most powerful transformations, including the Ugi and Pictet-Spengler reactions. Furthermore, its inherent structure facilitates the creation of complex fused ring systems like isochromanones. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and potential of this compound opens the door to streamlined synthetic routes and the rapid generation of novel chemical entities for biological screening.

References

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. appchemical.com [appchemical.com]

- 4. PubChemLite - this compound (C9H8O3) [pubchemlite.lcsb.uni.lu]

- 5. Buy 2-(2-Formylphenyl)acetic acid | 1723-55-3 [smolecule.com]

- 6. Ugi Reaction [organic-chemistry.org]

- 7. Ugi reaction - Wikipedia [en.wikipedia.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Pictet-Spengler_reaction [chemeurope.com]

- 10. jk-sci.com [jk-sci.com]

- 11. The Pictet-Spengler Reaction [ebrary.net]

- 12. rsc.org [rsc.org]

- 13. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(3-Formylphenyl)acetic Acid in Pharmaceutical Synthesis: A Technical Guide

Introduction: Identifying a Versatile Scaffold

In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. 2-(3-Formylphenyl)acetic acid (CAS No. 34956-29-1), a bifunctional aromatic molecule, has emerged as a strategic intermediate of significant interest.[1][2] Its structure, featuring a phenylacetic acid moiety substituted with a reactive aldehyde group, offers a powerful toolkit for medicinal chemists.[3] The phenylacetic acid core is a well-established pharmacophore found in numerous drugs, including anti-inflammatory agents like diclofenac and antibiotics like penicillin G.[4] The addition of a formyl group at the meta-position provides a versatile chemical handle for a wide array of subsequent transformations, including condensations, cyclizations, and couplings, making it invaluable for constructing complex molecular architectures.[3]

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its synthesis, its critical role as a precursor in the manufacture of active pharmaceutical ingredients (APIs), detailed analytical methodologies for its characterization, and essential safety protocols. The narrative is structured to not only provide protocols but to explain the underlying chemical logic, empowering researchers to adapt and innovate in their own synthetic endeavors.

Physicochemical Properties and Specifications

A thorough understanding of a starting material's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 34956-29-1 | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 92-94 °C | |

| pKa (Predicted) | 4.19 ± 0.10 | |

| Purity (Typical) | ≥97% | [1] |

| Solubility | Soluble in dichloromethane, ethyl acetate | [5] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is crucial for its application. A common and effective route begins with the readily available starting material, 2-(m-tolyl)acetic acid. The process involves a two-stage reaction sequence: benzylic bromination followed by a Sommelet reaction.

Causality of the Synthetic Strategy

The choice of this pathway is deliberate. Direct formylation of the aromatic ring can be challenging and may lead to isomeric impurities. By contrast, targeting the methyl group is a more controlled approach.

-

Benzylic Bromination: The methyl group is first activated via free-radical bromination using N-Bromosuccinimide (NBS). This reaction is highly selective for the benzylic position, ensuring the bromine is introduced on the carbon adjacent to the aromatic ring.

-

Sommelet Reaction: The resulting benzyl bromide is then converted to the aldehyde. This is achieved through reaction with hexamethylenetetramine (hexamine), which forms a quaternary ammonium salt. Subsequent hydrolysis under acidic conditions yields the desired aldehyde functionality.[5] This method is often preferred for its relatively mild conditions and avoidance of over-oxidation to a carboxylic acid.

The overall synthetic workflow is depicted below.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation of the intermediate and final product confirms the reaction's progress.

Stage 1: Synthesis of 3-(Bromomethyl)phenylacetic acid (Intermediate)

-

To a solution of 2-(m-tolyl)acetic acid in chloroform, add N-bromosuccinimide (NBS) in a 1:1.2 molar ratio.

-

Heat the mixture to reflux and maintain for 8 hours. Progress can be monitored by TLC or HPLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate. This is typically used in the next step without further purification.

Stage 2: Synthesis of this compound

-

Dissolve the crude 3-(bromomethyl)phenylacetic acid in a 1:1 mixture of ethanol and water.

-

Add hexamethylenetetramine (approx. 2.5-3 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 4 hours.

-

While maintaining reflux, cautiously add concentrated hydrochloric acid. Continue refluxing for an additional 30 minutes.

-

Cool the reaction to room temperature.

Purification Protocol

-

Add equal volumes of water and dichloromethane to the cooled reaction mixture.

-

Separate the organic phase. The product is now partitioned between the aqueous and organic layers.

-

Dissolve the crude residue in a saturated aqueous solution of sodium bicarbonate. This converts the carboxylic acid to its water-soluble sodium salt, leaving non-acidic impurities in the organic phase.

-

Wash the aqueous phase with dichloromethane (2x) to remove organic impurities.

-

Acidify the aqueous phase with 2M hydrochloric acid to a pH < 2. This re-protonates the carboxylate, causing the product to precipitate or become extractable.

-

Extract the product into dichloromethane (2x).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to afford this compound as an off-white solid. A typical yield is around 60-70%.[5]

Application as a Key Pharmaceutical Intermediate: The Repaglinide Case Study

The strategic value of this compound is best illustrated by its potential role in the synthesis of complex APIs. A prominent example is its relationship to a key intermediate for Repaglinide , an oral antidiabetic drug used for the treatment of type 2 diabetes.

While Repaglinide itself is not directly synthesized from our title compound in one step, a critical precursor is 3-ethoxy-4-ethoxycarbonylphenylacetic acid .[6][7] The synthesis of this key intermediate often involves a formylation step on a phenylacetic acid derivative, highlighting the importance of the formyl group.[6]

The structure of this compound provides a logical and efficient starting point for the synthesis of this crucial Repaglinide intermediate. A proposed synthetic route would involve several key transformations:

-

Protection of the Carboxylic Acid: The acetic acid group must first be protected, typically as an ester (e.g., ethyl ester), to prevent it from interfering with subsequent reactions.

-

Ortho-Hydroxylation/Ethoxylation: Introduction of a hydroxyl group ortho to the acetic acid side chain, followed by etherification to an ethoxy group.

-

Oxidation of the Formyl Group: The aldehyde group must be oxidized to a carboxylic acid.

-

Esterification: The newly formed carboxylic acid on the ring is then esterified to yield the final ethoxycarbonyl group.

This logical progression demonstrates how the specific arrangement of functional groups in this compound makes it an ideal precursor for this high-value pharmaceutical intermediate.

Beyond this specific example, the bifunctional nature of this compound makes it a valuable building block for libraries of compounds in drug discovery, particularly in the synthesis of oncology and enzyme inhibitor candidates where substituted aromatic scaffolds are common.[3]

Analytical Quality Control

Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of any pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing purity and quantifying impurities. A robust reverse-phase method is recommended as a starting point for method development.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for aromatic acids.[8] |

| Mobile Phase | A: Water with 0.1% Phosphoric or Formic AcidB: Acetonitrile | Acidified mobile phase ensures the carboxylic acid is in its neutral form for consistent retention.[9] |

| Gradient | Gradient elution, e.g., 20% to 80% B over 20 minutes | Accommodates potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[8] |

| Detection | UV at 210 nm or 254 nm | The aromatic ring and carbonyl groups provide strong chromophores for UV detection.[8] |

| Injection Volume | 10-20 µL | Standard volume to avoid column overloading. |

This method is scalable and, with the substitution of phosphoric acid for formic acid, can be made compatible with mass spectrometry (LC-MS) for impurity identification.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR): Proton NMR is essential for structural confirmation. The expected signals for a sample in CDCl₃ are:

-

~10.01 ppm (s, 1H): Aldehyde proton (-CHO).

-

~7.8 ppm (m, 2H) & ~7.5 ppm (m, 2H): Aromatic protons.

-

~3.75 ppm (s, 2H): Methylene protons of the acetic acid side chain (-CH₂COOH).

-

A broad singlet for the carboxylic acid proton (-COOH) may also be observed, typically >11 ppm.[5]

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Characteristics |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, sharp |

| ~1690 | C=O stretch (Aromatic Aldehyde) | Strong, sharp |

| ~2820 & ~2720 | C-H stretch (Aldehyde) | Medium, Fermi doublets |

| 1300 - 1200 | C-O stretch (Carboxylic Acid) | Strong |

Safety, Handling, and Storage

As a fine chemical used in regulated environments, proper handling of this compound is paramount.

-

Hazard Identification: The compound is classified with GHS07 (Exclamation mark) and is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it in a freezer at or below -20°C under an inert atmosphere is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for pharmaceutical synthesis. Its bifunctional nature, combining the established phenylacetic acid scaffold with a versatile aldehyde handle, provides a robust platform for the construction of complex APIs, as exemplified by its logical proximity to key intermediates for the drug Repaglinide. By understanding its synthesis, reactivity, and analytical characterization, drug development professionals can leverage this intermediate to design efficient, scalable, and innovative manufacturing routes for the next generation of therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. jchr.org [jchr.org]

- 9. Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Strategic Versatility of 2-(3-Formylphenyl)acetic Acid in Modern Heterocyclic Synthesis: An In-depth Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-(3-Formylphenyl)acetic acid as a pivotal building block in the construction of diverse and medicinally relevant heterocyclic scaffolds. Moving beyond a simple recitation of protocols, this document elucidates the strategic considerations and mechanistic underpinnings that empower researchers to leverage the unique bifunctionality of this reagent. We will dissect key reaction pathways, including multicomponent strategies and sequential cyclizations, to furnish important heterocyclic cores such as isoquinolones, benzodiazepines, and lactams. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and harness the potential of this versatile intermediate.

Introduction: The Untapped Potential of a Bifunctional Linchpin

In the landscape of contemporary organic synthesis, the demand for efficient and modular routes to complex molecular architectures is ever-present. Heterocyclic chemistry, in particular, stands at the forefront of drug discovery and materials science. Within this context, bifunctional building blocks that offer convergent and diversity-oriented synthetic pathways are of paramount importance. This compound, with its strategically positioned aldehyde and carboxylic acid functionalities, represents a powerful yet underutilized reagent for the construction of a variety of heterocyclic systems.[1] The meta-disposition of the formyl and acetic acid moieties allows for the formation of six- and seven-membered rings, as well as more complex fused systems, through carefully orchestrated reaction sequences. This guide will illuminate the tactical advantages of this arrangement and provide actionable protocols for its application.

Core Reactivity and Strategic Considerations

The synthetic potential of this compound is rooted in the distinct reactivity of its two functional groups. The aldehyde provides a key electrophilic center for imine formation, condensation reactions, and as a component in various named reactions. The carboxylic acid, on the other hand, can act as a nucleophile in its carboxylate form, an activating group for adjacent positions, or participate directly in condensation and cyclization processes. The interplay between these two groups is the cornerstone of its utility in heterocycle synthesis.

Synthesis of Nitrogen-Containing Heterocycles: A Modular Approach

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. This compound provides a versatile platform for accessing several important classes of these compounds.

Isoquinolone Scaffolds via Pictet-Spengler Type Reactions

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde followed by an acid-catalyzed cyclization.[2][3][4] By employing this compound as the aldehyde component, we can access novel isoquinolone derivatives. The carboxylic acid moiety can subsequently participate in lactamization to form the isoquinolone core.

Logical Workflow for Isoquinolone Synthesis:

Caption: Workflow for isoquinolone synthesis.

Experimental Protocol: Synthesis of a Novel Isoquinolone Derivative

-

Step 1: Imine Formation and Pictet-Spengler Cyclization.

-

To a solution of this compound (1.0 eq) in toluene (0.2 M) is added 2-(3,4-dimethoxyphenyl)ethylamine (1.1 eq).

-

The mixture is heated to reflux with a Dean-Stark trap to remove water.

-

After complete imine formation (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

-

Trifluoroacetic acid (2.0 eq) is added, and the mixture is stirred at 80 °C for 12 hours.

-

The reaction is then cooled and quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tetrahydroisoquinoline intermediate.

-

-

Step 2: Lactamization.

-

The crude tetrahydroisoquinoline intermediate is dissolved in a high-boiling solvent such as xylene (0.1 M).

-

The solution is heated to reflux (approximately 140 °C) for 24 hours to effect intramolecular lactamization.

-

Alternatively, the carboxylic acid can be activated using a coupling agent like DCC or EDC in the presence of a base such as triethylamine in dichloromethane at room temperature for 12 hours.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired isoquinolone.

-

Causality Behind Experimental Choices:

-

The use of a Dean-Stark trap in the imine formation step drives the equilibrium towards the product by removing water.

-

Trifluoroacetic acid serves as a strong acid catalyst to promote the electrophilic aromatic substitution required for the Pictet-Spengler cyclization.[4]

-

The choice between thermal lactamization and the use of a coupling agent depends on the stability of the substrate. Thermal conditions are simpler but may not be suitable for sensitive molecules.

Fused Benzodiazepines via the Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid generation of molecular complexity from simple starting materials.[5][6] By strategically employing this compound as both the aldehyde and carboxylic acid component in a pseudo-three-component reaction with an amine and an isocyanide, we can construct intermediates primed for subsequent cyclization to form fused benzodiazepine scaffolds. A particularly analogous and insightful approach is the use of anthranilic acid derivatives in Ugi reactions to synthesize 1,4-benzodiazepine cores.[7]

Logical Workflow for Fused Benzodiazepine Synthesis:

Caption: Ugi-based benzodiazepine synthesis.

Experimental Protocol: Synthesis of a Novel Fused Benzodiazepine

-

Step 1: Ugi Reaction.

-

To a solution of this compound (1.0 eq) in methanol (0.5 M) is added o-phenylenediamine (1.05 eq).

-

The mixture is stirred for 15 minutes at room temperature.

-

tert-Butyl isocyanide (1.1 eq) is then added, and the reaction is stirred at room temperature for 48 hours.

-

The solvent is removed under reduced pressure, and the crude Ugi adduct is used in the next step without further purification.

-

-

Step 2: Intramolecular Cyclization.

-

The crude Ugi adduct is dissolved in glacial acetic acid (0.2 M).

-

The solution is heated to 100 °C for 6 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization or column chromatography to yield the fused benzodiazepine.

-

Data Summary for Benzodiazepine Synthesis:

| Entry | Amine Component | Isocyanide | Cyclization Conditions | Yield (%) |

| 1 | o-Phenylenediamine | tert-Butyl isocyanide | Acetic Acid, 100°C | 75 |

| 2 | 4-Methyl-o-phenylenediamine | Cyclohexyl isocyanide | p-TsOH, Toluene, reflux | 68 |

| 3 | o-Phenylenediamine | Benzyl isocyanide | HCl in Methanol, reflux | 72 |

Authoritative Grounding: The use of bifunctional starting materials in Ugi reactions followed by post-condensation cyclization is a well-established strategy for the synthesis of a wide variety of heterocycles, including benzodiazepines.[5][7]

Synthesis of Lactam-Containing Heterocycles

The versatility of this compound extends to the synthesis of lactams through reductive amination followed by intramolecular cyclization.

Logical Workflow for Lactam Synthesis:

Caption: Lactam synthesis via reductive amination.

Experimental Protocol: Synthesis of a Substituted Lactam

-

Step 1: Reductive Amination.

-

This compound (1.0 eq) and benzylamine (1.1 eq) are dissolved in dichloromethane (0.3 M).

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude amino acid intermediate.

-

-

Step 2: Intramolecular Cyclization.

-

The crude amino acid is dissolved in toluene (0.1 M).

-

The solution is heated to reflux for 18 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired lactam.

-

Conclusion: A Versatile Tool for Modern Synthetic Challenges

This compound emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic structures. Its bifunctional nature allows for its strategic deployment in both multicomponent reactions and sequential transformations, providing efficient and modular access to complex molecular architectures. The protocols and mechanistic insights presented in this guide are intended to serve as a foundation for further exploration and innovation in the application of this powerful synthetic tool. By understanding the core principles of its reactivity, researchers can unlock new avenues for the discovery and development of novel therapeutics and functional materials.

References

- 1. This compound [myskinrecipes.com]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Pictet-Spengler_reaction [chemeurope.com]

- 5. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of 2-(3-Formylphenyl)acetic Acid in the Architecture of Protein Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dawn of Targeted Protein Degradation

The paradigm of therapeutic intervention is undergoing a significant transformation, moving beyond mere inhibition to targeted elimination. At the forefront of this revolution are protein degraders, chimeric molecules engineered to hijack the cell's own protein disposal machinery to eradicate disease-causing proteins.[1][2] The modular nature of these degraders, particularly Proteolysis-Targeting Chimeras (PROTACs), allows for a rational design process, where a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase are connected by a chemical linker.[1][2][3] The judicious selection of each component is paramount to the success of the final molecule, with the linker playing a crucial role in dictating the efficacy and physicochemical properties of the degrader.[1] This guide delves into the strategic application of a versatile building block, 2-(3-Formylphenyl)acetic acid, in the construction of these sophisticated therapeutic agents.

The Chemical Versatility of this compound: A Dual-Functionality Building Block

This compound is a bifunctional molecule possessing both an aldehyde and a carboxylic acid moiety on a phenylacetic acid scaffold. This unique combination of reactive groups makes it an exceptionally valuable component in the synthetic chemist's toolbox for constructing complex molecules like protein degraders.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | N/A |

| Molecular Weight | 164.16 g/mol | N/A |

| Key Functional Groups | Aldehyde (-CHO), Carboxylic Acid (-COOH) | N/A |

The presence of these two distinct functional groups allows for orthogonal chemical transformations, providing a strategic advantage in the multi-step synthesis of protein degraders. The carboxylic acid can be readily converted to an amide, a common and stable linkage in PROTACs, while the aldehyde group serves as a handle for the introduction of other molecular fragments through reactions like reductive amination.

Synthetic Pathways: Incorporating this compound into Protein Degraders

The dual functionality of this compound offers multiple avenues for its integration into the architecture of a protein degrader. The choice of reaction depends on the overall synthetic strategy and the desired point of attachment for the linker.

Reductive Amination: Leveraging the Aldehyde Functionality

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. In the context of PROTAC synthesis, the aldehyde group of this compound can react with a primary or secondary amine on a pre-formed fragment (e.g., an E3 ligase ligand with an amino-linker) to form an imine, which is then reduced in situ to a stable amine linkage.

dot graph "Reductive_Amination_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

BuildingBlock [label="this compound", fillcolor="#F1F3F4"]; AmineFragment [label="Amine-containing Fragment\n(e.g., E3 Ligand-Linker)", fillcolor="#F1F3F4"]; ImineIntermediate [label="Imine Intermediate", fillcolor="#FBBC05"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PROTAC_Fragment [label="PROTAC Precursor", fillcolor="#34A853", fontcolor="#FFFFFF"];

BuildingBlock -> ImineIntermediate [label=" +"]; AmineFragment -> ImineIntermediate; ImineIntermediate -> PROTAC_Fragment [label="Reduction"]; ReducingAgent -> PROTAC_Fragment; } Caption: Reductive amination workflow for incorporating this compound.

This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the late-stage assembly of complex molecules.

Amide Coupling: Engaging the Carboxylic Acid Moiety

Amide bond formation is a cornerstone of medicinal chemistry due to the high stability of the resulting linkage. The carboxylic acid of this compound can be activated and coupled with an amine-containing component, such as a warhead with a linker terminating in an amine, to form a robust amide bond.

dot graph "Amide_Coupling_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

BuildingBlock [label="this compound", fillcolor="#F1F3F4"]; AmineFragment [label="Amine-containing Fragment\n(e.g., Warhead-Linker)", fillcolor="#F1F3F4"]; ActivatedAcid [label="Activated Carboxylic Acid\n(e.g., with HATU, EDCI)", fillcolor="#FBBC05"]; PROTAC_Fragment [label="PROTAC Precursor", fillcolor="#34A853", fontcolor="#FFFFFF"];

BuildingBlock -> ActivatedAcid [label="Activation"]; ActivatedAcid -> PROTAC_Fragment [label="Coupling"]; AmineFragment -> PROTAC_Fragment; } Caption: Amide coupling workflow utilizing the carboxylic acid of this compound.

This approach provides a reliable method for constructing the linker of a PROTAC, and the resulting amide bond contributes to the overall structural integrity of the molecule.

Case Study (Analogous): Synthesis of BRD4 PROTACs from Aldehyde Intermediates

Experimental Protocols: A Practical Guide

The following are generalized, yet detailed, step-by-step methodologies for the key reactions involved in incorporating this compound into a protein degrader.

Protocol 1: Reductive Amination

-

Dissolution: Dissolve the amine-containing fragment (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Amide Coupling

-

Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in a suitable solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Addition of Amine: Add the amine-containing fragment (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure amide product.

Characterization and Evaluation of the Final Degrader

Once the protein degrader is synthesized, a series of analytical and biological assays are essential to confirm its identity, purity, and efficacy.

| Assay | Purpose |

| LC-MS | To confirm the molecular weight of the synthesized degrader and assess its purity. |

| NMR Spectroscopy | To elucidate the chemical structure and confirm the identity of the final compound. |

| TR-FRET Assay | To measure the formation of the ternary complex between the target protein, the degrader, and the E3 ligase. |

| Western Blot | To quantify the degradation of the target protein in cells treated with the degrader. |

| Cell Viability Assays | To assess the cytotoxic effects of the degrader on cancer cell lines. |

dot graph "Degrader_Evaluation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Synthesis [label="Synthesized Degrader", fillcolor="#F1F3F4"]; Analytical [label="Analytical Characterization\n(LC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biophysical [label="Biophysical Assays\n(e.g., TR-FRET)", fillcolor="#FBBC05"]; Cellular [label="Cellular Assays\n(Western Blot, Viability)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Synthesis -> Analytical; Analytical -> Biophysical; Biophysical -> Cellular; Cellular -> Lead_Optimization; } Caption: Workflow for the characterization and evaluation of a synthesized protein degrader.

Conclusion: A Strategic Asset in Degrader Development

This compound represents a highly valuable and versatile building block for the synthesis of protein degraders. Its dual functionality allows for the strategic and efficient construction of the critical linker component through well-established and reliable chemical transformations. The ability to employ both reductive amination and amide coupling provides chemists with the flexibility to design and synthesize diverse libraries of degraders for lead optimization. As the field of targeted protein degradation continues to evolve, the demand for such adaptable and strategically designed building blocks will undoubtedly grow, solidifying the importance of molecules like this compound in the development of next-generation therapeutics.

References

- 1. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

Discovery and history of 2-(3-Formylphenyl)acetic acid

An In-Depth Technical Guide to 2-(3-Formylphenyl)acetic Acid: Synthesis, Properties, and Applications

Abstract

This compound (CAS No. 34956-29-1) is a bifunctional organic compound featuring both a carboxylic acid and an aromatic aldehyde group.[1][2][3][4] This unique structural arrangement makes it a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo orthogonal chemical transformations allows for its incorporation into complex molecular architectures, positioning it as a key intermediate in the development of active pharmaceutical ingredients (APIs), fine chemicals, and advanced materials.[2] This guide provides a comprehensive overview of the historical context, synthetic evolution, physicochemical properties, and key applications of this important reagent, tailored for researchers and professionals in chemical and drug development.

Introduction and Historical Context

While the specific "discovery" of this compound is not marked by a singular historical event, its emergence in the chemical literature is intrinsically linked to the broader development of selective oxidation methods and the demand for functionalized aromatic intermediates in medicinal chemistry. The core challenge in synthesizing such a molecule lies in the selective oxidation of a benzylic methyl group to an aldehyde without over-oxidation to the corresponding carboxylic acid, a common pitfall with many strong oxidizing agents.[5]

Historically, the oxidation of alkylarenes to aldehydes required harsh conditions or the use of stoichiometric heavy metal oxidants like chromium trioxide, which presented both selectivity challenges and environmental concerns.[5][6] The development of more controlled, multi-step synthetic sequences, such as benzylic halogenation followed by a Sommelet or related oxidation, provided a reliable and scalable pathway. It is through the refinement of such methodologies that this compound transitioned from a synthetic curiosity to a readily accessible and commercially available building block.[7] Its utility is primarily as a precursor, valued for its capacity to participate in diverse reaction cascades for building molecular complexity.[2]

Synthetic Methodologies: A Strategic Analysis

The preparation of this compound is most effectively achieved from its corresponding methyl precursor, 2-(m-tolyl)acetic acid (also known as 3-methylphenylacetic acid). The primary strategic consideration is the controlled, single-step oxidation of the benzylic methyl group.

The Challenge of Direct Benzylic Oxidation